

A Comparative Performance Analysis of Disperse Yellow 86 and Other Nitrodiphenylamine Dyes

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Disperse Yellow 86**

Cat. No.: **B076884**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance characteristics of **Disperse Yellow 86** against other commercially significant nitrodiphenylamine disperse dyes. The evaluation focuses on key performance indicators critical for applications in textile dyeing, printing, and other relevant scientific fields. All quantitative data is presented in structured tables, supported by detailed experimental protocols for key performance assays.

Introduction to Nitrodiphenylamine Dyes

Nitrodiphenylamine dyes are a class of disperse dyes characterized by the presence of a nitrodiphenylamine chromophore. They are widely used for dyeing hydrophobic fibers, particularly polyester, due to their good affinity for the fiber, brilliant shades, and generally good fastness properties. **Disperse Yellow 86** is a prominent member of this class, valued for its reddish-yellow hue. This guide aims to provide a comparative analysis of its performance against other nitrodiphenylamine dyes to aid in the selection of the most suitable dye for specific research and development applications.

Chemical Structures of Compared Dyes

A clear understanding of the chemical structures of the dyes is fundamental to understanding their performance differences.

Dye Name	C.I. Name	CAS Number	Molecular Formula	Molecular Weight (g/mol)
Disperse Yellow 86	10353	12223-97-1	C ₁₆ H ₁₉ N ₃ O ₅ S	365.41
Disperse Yellow 42	10338	5124-25-4	C ₁₈ H ₁₅ N ₃ O ₄ S	369.40
Disperse Yellow 54	-	12223-85-7	C ₁₈ H ₁₁ NO ₃	289.29[1]

Quantitative Performance Data

The following table summarizes the key fastness properties of **Disperse Yellow 86** and selected alternative nitrodiphenylamine dyes when applied to polyester fabric. The ratings are based on standardized testing protocols, with higher numbers indicating better performance.

Dye	Light Fastness (ISO 105-B02)	Wash Fastness (ISO 105-C06) (Staining)	Sublimation Fastness (AATCC 117) (180°C)
Disperse Yellow 86	7	5	5
Disperse Yellow 42	7[2]	4-5	4
Disperse Yellow 54	6-7[3]	-	-

Note: Fastness properties can vary depending on the specific substrate, dyeing process, and depth of shade. The data presented here is for comparative purposes and is based on available information from technical data sheets and research publications.

Experimental Protocols

Detailed methodologies for the key fastness tests are provided below. These protocols are based on internationally recognized standards to ensure the reproducibility and comparability of results.

Light Fastness Testing (ISO 105-B02)

This test determines the resistance of the color of textiles to the action of an artificial light source representative of natural daylight.

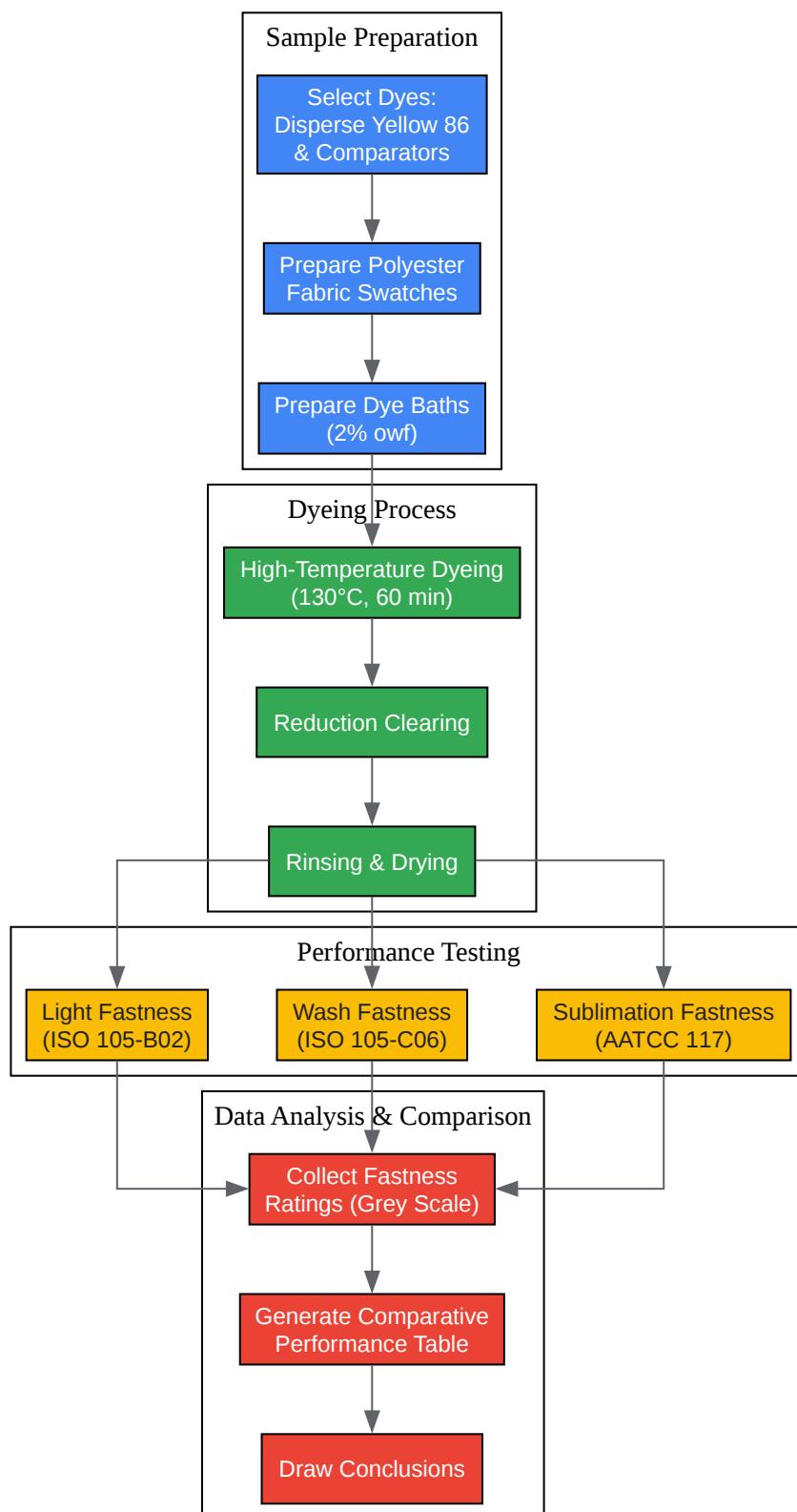
- Apparatus: Xenon arc lamp fading apparatus, blue wool references (scale 1-8), grey scale for assessing color change.
- Procedure:
 - A specimen of the dyed textile is exposed to the light from a xenon arc lamp under specified conditions of temperature and humidity.
 - Simultaneously, a set of blue wool references with known light fastness are exposed under the same conditions.
 - The exposure is continued until a specified change in color of the test specimen or the blue wool references is observed.
 - The light fastness of the specimen is assessed by comparing the change in its color with that of the blue wool references. The rating is given on a scale of 1 to 8, where 8 indicates the highest light fastness.

Colorfastness to Washing (ISO 105-C06)

This accelerated test is designed to evaluate the colorfastness of textiles to domestic and commercial laundering.

- Apparatus: Launder-Ometer or similar apparatus for rotating closed containers in a thermostatically controlled water bath, stainless steel containers and steel balls, multifiber test fabric, ECE reference detergent, grey scales for assessing color change and staining.
- Procedure:
 - A specimen of the dyed fabric is stitched together with a multifiber test fabric.
 - The composite specimen is placed in a stainless steel container with a specified volume of detergent solution and a specified number of steel balls.

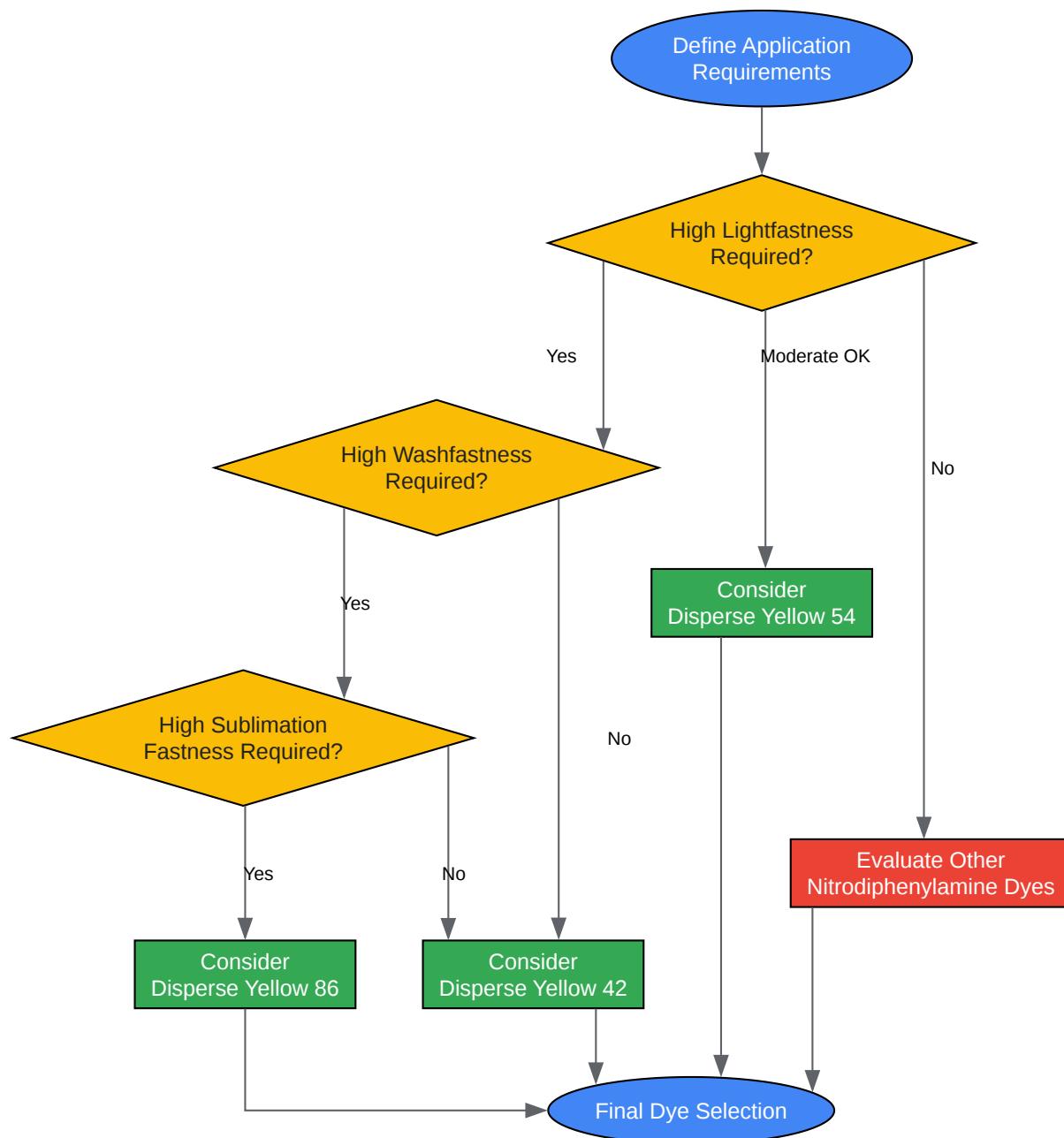
- The container is sealed and placed in the Launder-Ometer and agitated for a specified time at a specific temperature (e.g., 40°C for 30 minutes for test C2S).
- After the test, the specimen is removed, rinsed, and dried.
- The change in color of the specimen and the staining of the multifiber test fabric are evaluated using the respective grey scales. The ratings are on a scale of 1 to 5.


Colorfastness to Sublimation (AATCC Test Method 117)

This method assesses the resistance of a material's color to sublimation, which is the transfer of colorant from the surface of a dyed fabric to an adjacent undyed material when subjected to heat.

- Apparatus: Heat press or scorch tester with controlled temperature and pressure, undyed polyester fabric, grey scales for assessing color change and staining.
- Procedure:
 - A specimen of the dyed textile is placed between two pieces of undyed polyester fabric.
 - The composite sample is placed in the heating device and subjected to a specified temperature (e.g., 180°C) and pressure for a set time (e.g., 30 seconds).
 - After heating, the sample is removed and allowed to cool.
 - The degree of staining on the undyed polyester fabrics is assessed using the grey scale for staining, and the change in color of the original specimen is assessed with the grey scale for color change. The ratings are on a scale of 1 to 5.

Visualizations


Experimental Workflow for Comparative Dye Performance Evaluation

[Click to download full resolution via product page](#)

Caption: Workflow for comparative evaluation of disperse dyes.

Logical Framework for Nitrodiphenylamine Dye Selection

[Click to download full resolution via product page](#)

Caption: Decision tree for selecting a nitrodiphenylamine dye.

Conclusion

Disperse Yellow 86 exhibits excellent light, wash, and sublimation fastness properties, making it a robust candidate for applications demanding high durability. In comparison, Disperse Yellow 42 also offers excellent lightfastness but has slightly lower, though still very good, wash and sublimation fastness. Disperse Yellow 54 provides good to very good lightfastness. The choice between these dyes will ultimately depend on the specific performance requirements of the intended application. For end-uses where exceptional all-around fastness is critical, **Disperse Yellow 86** presents a superior profile. For applications where high lightfastness is paramount and other fastness properties are less critical, Disperse Yellow 42 and Disperse Yellow 54 may offer viable and potentially more cost-effective alternatives. It is always recommended to conduct in-house testing on the specific substrate and under the intended processing conditions to confirm the suitability of the chosen dye.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Disperse yellow 42 TDS|Disperse yellow 42 from Chinese supplier and producer - DISPERSE YELLOW DYES - Enoch dye [enochdye.com]
- 3. echemi.com [echemi.com]
- To cite this document: BenchChem. [A Comparative Performance Analysis of Disperse Yellow 86 and Other Nitrodiphenylamine Dyes]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b076884#comparing-disperse-yellow-86-with-other-nitrodiphenylamine-dyes]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com